An In-Depth Technical Guide to 1-Propane-d7-thiol (CAS: 1219803-52-7)
An In-Depth Technical Guide to 1-Propane-d7-thiol (CAS: 1219803-52-7)
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Foreword: The Subtle Power of a Heavy Atom
In the intricate world of drug discovery and development, precision is paramount. The substitution of a hydrogen atom with its heavier, stable isotope, deuterium, is a subtle yet powerful tool that offers profound insights into a molecule's journey through a biological system. This guide provides a comprehensive technical overview of 1-Propane-d7-thiol, a deuterated analogue of the simple alkanethiol, 1-propanethiol. While seemingly a basic molecule, its applications as an internal standard and a tool in mechanistic studies are of significant value to the discerning researcher. Herein, we will explore its synthesis, analytical characterization, and pivotal role in modern pharmaceutical sciences, moving beyond a mere recitation of facts to an in-depth exploration of the "why" behind the "how".
Physicochemical Properties and Isotopic Profile
1-Propane-d7-thiol shares many of the physical characteristics of its non-deuterated counterpart, 1-propanethiol, but with key differences owing to the presence of seven deuterium atoms. These differences are fundamental to its utility in analytical and metabolic studies.
| Property | 1-Propanethiol | 1-Propane-d7-thiol | Rationale for Difference |
| CAS Number | 107-03-9 | 1219803-52-7 | Isotopic Substitution |
| Molecular Formula | C₃H₈S[1] | C₃HD₇S | Replacement of 7 H atoms with D |
| Molecular Weight | 76.16 g/mol [1] | Approx. 83.20 g/mol | Increased mass of deuterium |
| Boiling Point | 67-68 °C[1] | Expected to be slightly higher | Stronger intermolecular forces due to increased mass |
| Density | 0.84 g/mL at 20 °C | Expected to be slightly higher | Increased molecular mass |
| Isotopic Enrichment | Not Applicable | Typically ≥98 atom % D | Synthetically controlled incorporation of deuterium |
Synthesis of 1-Propane-d7-thiol: A Guided Approach
Proposed Synthetic Workflow:
Caption: Proposed synthesis of 1-Propane-d7-thiol.
Detailed Experimental Protocol:
Objective: To synthesize 1-Propane-d7-thiol from 1-Bromopropane-d7.
Materials:
-
1-Bromopropane-d7
-
Thiourea
-
Sodium hydroxide (NaOH)
-
Ethanol (anhydrous)
-
Diethyl ether
-
Hydrochloric acid (HCl), dilute
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen or Argon gas supply
Procedure:
-
Formation of the Isothiouronium Salt:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea in ethanol under an inert atmosphere (N₂ or Ar).
-
To this solution, add 1-Bromopropane-d7 dropwise at room temperature.
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Heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The isothiouronium salt may precipitate out of solution.
-
-
Hydrolysis to the Thiol:
-
To the reaction mixture containing the isothiouronium salt, add a solution of sodium hydroxide in water.
-
Heat the mixture to reflux for an additional 2 hours to facilitate the hydrolysis of the salt to the corresponding thiol.
-
Cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
Acidify the reaction mixture with dilute hydrochloric acid to a neutral pH.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. Caution: 1-Propane-d7-thiol is expected to be volatile.
-
The crude product can be further purified by distillation to yield pure 1-Propane-d7-thiol.
-
Self-Validation: The identity and purity of the synthesized 1-Propane-d7-thiol must be confirmed through rigorous analytical characterization as described in the following section.
Analytical Characterization: A Multi-technique Approach
The confirmation of the structure and isotopic purity of 1-Propane-d7-thiol is crucial for its intended applications. A combination of spectroscopic techniques is employed for a comprehensive analysis.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for verifying the successful incorporation of deuterium and confirming the molecular structure.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum of 1-Propane-d7-thiol is expected to show a significant reduction in the intensity of signals corresponding to the propyl chain protons compared to its non-deuterated analogue.[3] The most prominent remaining proton signal would be the thiol proton (-SH), which is typically a broad singlet and its chemical shift can be concentration-dependent. This proton will exchange with D₂O, leading to the disappearance of its signal upon addition of a drop of D₂O to the NMR tube, a key diagnostic feature for -SH and -OH protons.[4]
-
²H (Deuterium) NMR Spectroscopy: This technique directly observes the deuterium nuclei. The ²H NMR spectrum of 1-Propane-d7-thiol will show signals at chemical shifts corresponding to the positions of the deuterium atoms on the propyl chain.[5][6] The resolution is typically lower than in ¹H NMR.[5][6]
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show signals for the three carbon atoms of the propyl chain. The coupling of carbon to deuterium (C-D) results in characteristic splitting patterns (a triplet for a -CD₂- group and a septet for a -CD₃ group) and a slight upfield shift compared to the corresponding C-H signals.[7]
Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight and assessing the isotopic enrichment of 1-Propane-d7-thiol.
-
Electron Ionization (EI-MS): The mass spectrum of 1-Propane-d7-thiol will show a molecular ion peak (M⁺) at m/z 83, corresponding to the molecular weight of the fully deuterated molecule. The fragmentation pattern will be different from that of 1-propanethiol, with fragments showing the characteristic mass increase due to the presence of deuterium.[8]
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule and its fragments.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule.
-
The IR spectrum of 1-Propane-d7-thiol will be dominated by C-D stretching vibrations, which appear at a lower frequency (around 2100-2250 cm⁻¹) compared to C-H stretches (around 2850-2960 cm⁻¹).[9] The S-H stretching vibration is expected to be observed as a weak band around 2550-2600 cm⁻¹.[10] The presence of the S-H band confirms the thiol functionality.
Applications in Drug Development and Research
The primary utility of 1-Propane-d7-thiol lies in its application as a stable isotope-labeled (SIL) internal standard in quantitative bioanalysis and as a tool in drug metabolism and pharmacokinetic (DMPK) studies.[11]
Internal Standard in Quantitative Mass Spectrometry
In liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) based assays, a stable isotope-labeled internal standard is considered the "gold standard" for accurate quantification of an analyte in complex biological matrices such as plasma, urine, and tissue homogenates.[12]
Caption: Workflow for quantitative analysis using a deuterated internal standard.
Causality in Experimental Choice: The use of a deuterated internal standard is superior to using a structurally similar but non-isotopically labeled compound because:
-
Co-elution: 1-Propane-d7-thiol has nearly identical chromatographic behavior to its non-deuterated counterpart, meaning they will elute at the same time from the LC or GC column. This ensures that both the analyte and the internal standard experience the same matrix effects (ion suppression or enhancement) in the mass spectrometer.[13]
-
Similar Extraction Recovery: The physical properties of the deuterated and non-deuterated forms are very similar, leading to comparable recoveries during sample preparation steps.[12]
-
Correction for Variability: By adding a known amount of 1-Propane-d7-thiol to the sample at the beginning of the workflow, any loss of the analyte during extraction and analysis is mirrored by a proportional loss of the internal standard. The ratio of the analyte signal to the internal standard signal remains constant, allowing for accurate and precise quantification.[14]
Tool in Drug Metabolism and Pharmacokinetic (DMPK) Studies
Deuterium labeling is a powerful technique in DMPK studies to investigate the metabolic fate of drugs.[11] While 1-Propane-d7-thiol itself is not a drug, it can be used as a metabolic tracer for studying the biotransformation of thiol-containing compounds.
Kinetic Isotope Effect (KIE): The C-D bond is stronger than the C-H bond. If the cleavage of a C-H bond is the rate-limiting step in a metabolic reaction, replacing the hydrogen with deuterium will slow down the reaction.[11] This "kinetic isotope effect" can be used to:
-
Identify Metabolic Soft Spots: By selectively deuterating different positions on a drug molecule, researchers can determine which sites are most susceptible to metabolic breakdown.
-
Improve Pharmacokinetic Profiles: Slowing down metabolism can lead to a longer drug half-life, reduced formation of toxic metabolites, and potentially a lower required dose.[13]
Safety, Handling, and Storage
While deuterium is a stable, non-radioactive isotope, 1-Propane-d7-thiol should be handled with the same precautions as its non-deuterated analogue, 1-propanethiol, which is a flammable and odorous compound.[15]
-
Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[15]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[15]
-
Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.[15]
Regulatory Considerations
The use of stable isotope-labeled compounds in studies intended for regulatory submission (e.g., to the FDA) must adhere to Good Laboratory Practice (GLP) guidelines.[16][17] This ensures the quality and integrity of the data. Key considerations include the full characterization of the labeled compound, including its chemical and isotopic purity, and the validation of the bioanalytical method.[18]
Conclusion
1-Propane-d7-thiol, with its CAS number 1219803-52-7, is more than just a deuterated version of a simple thiol. It is a precision tool that empowers researchers in drug development to achieve highly accurate and reliable quantitative data and to gain deeper insights into the metabolic pathways of thiol-containing molecules. Its synthesis, while requiring specialized starting materials, follows established chemical principles. Its characterization relies on a suite of modern analytical techniques that together confirm its identity and isotopic purity. For the discerning scientist, understanding the principles behind the application of such a molecule is key to unlocking its full potential in the quest for safer and more effective medicines.
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